molecular formula C9H6N2O4 B1418205 3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-ol CAS No. 931358-03-1

3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-ol

Cat. No. B1418205
M. Wt: 206.15 g/mol
InChI Key: PXMVKXFNQDDMAE-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-ol, also known as 3-BDO, is a heterocyclic compound belonging to the family of 1,3-benzodioxoles. It is a versatile compound that has been widely studied for its various properties and applications. 3-BDO has been used in a variety of scientific research applications, including organic synthesis, drug delivery, and biotechnology. Its structure and properties make it a useful tool for researchers in many different fields.

Scientific Research Applications

Psychotherapy

  • Field : Neuroscience and Psychotherapy
  • Application : Compounds with a similar structure, such as 3,4-methylenedioxy-N-methylamphetamine (MDMA), have been used as an adjunct to psychotherapy, particularly for the treatment of post-traumatic stress disorder .
  • Method : The compound is administered to patients under the supervision of a trained therapist. The unique effects of these substances, including their pro-social and empathy-enhancing qualities, are utilized in the therapeutic process .
  • Results : While clinical results are highly promising, and MDMA is expected to be approved as a treatment in the near future, it is currently the only compound in its class of action that is being actively investigated as a medicine .

Anticancer Research

  • Field : Oncology
  • Application : A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines .
  • Method : These compounds are synthesized via a Pd - catalyzed C-N cross - coupling, and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
  • Results : A detailed structure–activity relationship study culminated in the identification of 3- N -benzo [1,2,5]oxadiazole 17 and 3- N -2-methylquinoline 20, whose IC 50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 . Further mechanistic studies revealed that 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-4H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-9-10-8(11-15-9)5-1-2-6-7(3-5)14-4-13-6/h1-3H,4H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMVKXFNQDDMAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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